3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-7-2-4-8(5-3-7)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJGTOZTPGJHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry, pharmacology, and agrochemistry. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, and agricultural applications.
Chemical Structure and Properties
The compound features a pyridazine ring with a chlorine atom at the 3-position, a para-tolyl group at the 6-position, and a carboxylic acid functional group at the 4-position. Its molecular formula is CHClNO, and it has a molecular weight of 204.66 g/mol. The unique substitution pattern significantly influences its reactivity and biological properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits potential anti-inflammatory effects. It may suppress inflammatory responses by targeting specific signaling pathways.
- Methods: In vitro assays have been conducted to measure cytokine levels such as TNF-α and IL-6, alongside NF-κB activity.
- Results: Significant reductions in inflammation markers have been observed, indicating its potential as an anti-inflammatory agent .
2. Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens, including bacteria and fungi.
- Methods: Derivatives of the compound were synthesized and tested for their efficacy against specific microorganisms using minimum inhibitory concentration (MIC) assays.
- Results: Quantitative data showed inhibition zones and MIC values that highlight the compound's ability to inhibit microbial growth effectively .
3. Agricultural Applications
In addition to its medicinal properties, this compound is utilized in agrochemical formulations.
- Methods: Field trials and formulation studies have been conducted to evaluate its efficacy in pest control and crop yield improvement.
- Results: The compound has shown potential in enhancing crop yields and controlling weed growth through interference with photosynthesis .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Cytokine level measurement | Reduction in TNF-α, IL-6 levels |
| Antimicrobial | MIC assays | Effective against various bacterial strains |
| Agricultural | Field trials | Improved crop yield and pest control |
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate | Chlorine at position 3, m-tolyl group | Ethyl ester instead of carboxylic acid |
| Ethyl 3-bromo-6-(p-tolyl)pyridazine-4-carboxylate | Bromine at position 3, p-tolyl group | Halogen substitution alters reactivity |
| 3-Chloro-6-methylpyridazine-4-carboxylic acid | Chlorine at position 3, methyl group | Methyl substitution alters physical and chemical properties |
Case Studies
- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound led to a significant decrease in paw edema induced by carrageenan, showcasing its potential for treating inflammatory conditions.
- Antimicrobial Efficacy : In vitro studies revealed that derivatives of this compound exhibited MIC values comparable to standard antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents.
- Agricultural Impact : Field trials assessing the use of the compound in crop protection indicated a marked decrease in weed populations alongside an increase in overall crop yield, supporting its application in sustainable agriculture practices.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Compounds :
- 2-Chloro-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈ClF₃N₂, MW 272.66 g/mol)
- 2-Bromo-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈BrF₃N₂, MW 317.11 g/mol)
- 2-Iodo-6-(p-tolyl)-4-trifluoromethyl-pyridazine-carboxylic acid (C₁₂H₈F₃IN₂, MW 364.11 g/mol)
Comparison :
- Halogen Position and Reactivity: The chlorine in the target compound is at position 3, whereas these analogs feature halogens (Cl, Br, I) at position 2.
- Substituent at Position 4 : The trifluoromethyl (-CF₃) group in these analogs replaces the carboxylic acid (-COOH) in the target compound. -CF₃ is a strong electron-withdrawing group, reducing polarity compared to the acidic -COOH group, which enhances hydrogen-bonding capacity and solubility in polar solvents .
- Molecular Weight Trends : Bromine and iodine analogs exhibit higher molecular weights (317.11 and 364.11 g/mol, respectively) due to their larger atomic radii, which may impact crystallinity or melting points .
Table 1: Halogen-Substituted Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₃H₁₀ClN₂O₂* | ~279.69 | 3-Cl, 6-p-tolyl, 4-COOH |
| 2-Chloro-6-(p-tolyl)-4-CF₃-pyridazine | C₁₂H₈ClF₃N₂ | 272.66 | 2-Cl, 6-p-tolyl, 4-CF₃ |
| 2-Bromo-6-(p-tolyl)-4-CF₃-pyridazine | C₁₂H₈BrF₃N₂ | 317.11 | 2-Br, 6-p-tolyl, 4-CF₃ |
| 2-Iodo-6-(p-tolyl)-4-CF₃-pyridazine | C₁₂H₈F₃IN₂ | 364.11 | 2-I, 6-p-tolyl, 4-CF₃ |
*Estimated based on structural similarity.
Pyridine vs. Pyridazine Derivatives
Key Compound :
- 3-Chloro-6-[(4-methyl-3-nitrophenyl)amino]pyridine-2-carboxylic acid (C₁₃H₁₀ClN₃O₄, MW 307.69 g/mol) .
Comparison :
- Core Ring System : The pyridine derivative has one nitrogen atom in the ring, whereas pyridazine (target compound) has two adjacent nitrogens. This difference increases the electron-deficient nature of pyridazine, enhancing its susceptibility to nucleophilic attacks .
- Substituent Effects: The pyridine derivative features a nitro (-NO₂) group at the 3-position of the phenyl ring, a strong electron-withdrawing group that increases acidity and may stabilize negative charges.
- Functional Group Position : The carboxylic acid is at position 2 in the pyridine analog versus position 4 in the target compound, altering hydrogen-bonding patterns and intermolecular interactions .
Fused-Ring Systems
Key Compound :
Comparison :
- Substituent Diversity : The cyclopropyl group introduces steric strain, which could influence conformational stability. The methyl group at position 3 may reduce solubility compared to the p-tolyl group in the target compound .
- Chlorine Position : Chlorine at position 5 (vs. 3 in the target compound) alters the electronic distribution across the fused ring system .
Table 2: Structural and Functional Comparisons
Preparation Methods
Chlorination of Pyridazinone Intermediates
One established method begins with 6-(p-tolyl)-3(2H)-pyridazinone derivatives. The chlorination at the 3-position is achieved using phosphorus oxychloride (POCl3) as a chlorinating agent under heating conditions.
- Example procedure:
- 6-(p-tolyl)-3(2H)-pyridazinone is suspended in phosphorus oxychloride and heated on a steam bath for several hours (up to 5 hours).
- Excess POCl3 is removed under vacuum, and the residue is quenched with ice water.
- The crude 3-chloropyridazine derivative is filtered, washed, and recrystallized from dimethylformamide-water mixtures to yield the pure 3-chloro-6-(p-tolyl)pyridazine.
This method yields a high-purity product with melting points reported around 202-204°C for analogous compounds.
Carbonylation and Esterification Followed by Hydrolysis
Another approach involves the carbonylation of halogenated pyridines in the presence of carbon monoxide and an alcohol, catalyzed by palladium complexes.
- Starting from dihalopyridines, selective monocarbonylation is achieved using a palladium catalyst with bis-diphenylphosphine ligands.
- The reaction proceeds with carbon monoxide and a C1-C4 alkanol (e.g., methanol or ethanol) under mild conditions with a weak base.
- The resulting pyridinecarboxylic acid esters are then hydrolyzed to the corresponding acids.
This method offers economical and high-yield preparation of pyridinecarboxylic acid derivatives, including 3-chloro substituted variants.
Nucleophilic Aromatic Substitution and Hydrazine Addition
In some synthetic schemes, nucleophilic aromatic substitution on halopyridazines followed by hydrazine addition is employed to construct pyridazine derivatives with various substituents.
- Hydrazines react with 4-acyl-pyridazines to form pyrazolopyridazine derivatives, which can be further modified to introduce the carboxylic acid group.
- The reaction is typically performed in ethanol with catalytic acetic acid under reflux for several hours.
- After reaction completion, the product is isolated by filtration and recrystallization.
Although this method is more common for pyrazolopyridazine derivatives, it can be adapted for related pyridazine carboxylic acids.
Representative Reaction Conditions and Yields
| Step/Method | Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Chlorination with POCl3 | POCl3, heat (steam bath, 5 h), quench with ice water | ~70-80 | Recrystallization from DMF-water | High purity; melting point ~202-204°C |
| Carbonylation with Pd catalyst | Pd bis-diphenylphosphine complex, CO, C1-C4 alkanol, weak base | 75-90 | Hydrolysis, filtration, recrystallization | Economical, selective monocarbonylation |
| Nucleophilic addition of hydrazines | Ethanol, acetic acid, reflux 2 h | 60-75 | Filtration, recrystallization | Used for pyrazolopyridazine derivatives |
Detailed Research Findings
Chlorination Efficiency: The use of phosphorus oxychloride is effective for selective chlorination at the 3-position of pyridazinones, providing good yields and high purity after recrystallization. The reaction requires careful temperature control (0-5°C to 30°C) during addition and stirring to avoid side reactions.
Carbonylation Selectivity: Palladium-catalyzed carbonylation of dihalopyridines allows selective formation of monocarbonylated esters, which are key intermediates for pyridazine-4-carboxylic acids. This method addresses limitations of previous moderate-yield processes and reduces reaction times compared to monohalopyridine carbonylations.
Purification Techniques: Recrystallization from polar aprotic solvents such as dimethylformamide (DMF) or DMF-water mixtures is commonly used to achieve high-purity products. Washing with water and organic solvents like ethyl acetate further removes impurities.
Summary Table of Key Preparation Steps for this compound
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Purification |
|---|---|---|---|---|---|---|
| 1 | Pyridazinone synthesis | 6-(p-tolyl)-3(2H)-pyridazinone | POCl3, heat, ice quench | 3-Chloro-6-(p-tolyl)pyridazine | 70-80 | Recrystallization (DMF) |
| 2 | Carbonylation | 3-Chloro-6-(p-tolyl)pyridine derivative | Pd catalyst, CO, C1-C4 alkanol, base | 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylate ester | 75-90 | Hydrolysis, filtration |
| 3 | Hydrolysis | Ester intermediate | Aqueous acid/base, heat | This compound | >85 | Filtration, drying |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-6-(p-tolyl)pyridazine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Step 1 : Begin with condensation of p-tolyl-substituted precursors (e.g., 4-methylbenzaldehyde derivatives) with aminopyridazine intermediates under palladium or copper catalysis .
- Step 2 : Introduce the carboxylic acid group via oxidation of a methyl or ester precursor using KMnO₄ or CrO₃ under controlled pH (pH 7–9) to avoid over-oxidation .
- Step 3 : Optimize solvent choice (e.g., DMF or toluene) and temperature (80–120°C) to balance reaction rate and side-product formation. Batch reactors are preferred for small-scale synthesis .
- Yield Enhancement : Use HPLC to monitor intermediate purity, and employ column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : ¹H and ¹³C NMR to confirm the pyridazine core, chlorine substituent (δ 140–160 ppm for ¹³C-Cl), and p-tolyl aromatic protons (δ 7.2–7.8 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.05) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve regiochemistry of substituents (monoclinic C2/c space group observed in related pyridazine derivatives) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or MAPK) using fluorescence-based assays (IC₅₀ values reported for analogous pyridazine derivatives) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How do electronic effects of the p-tolyl and chloro substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electron-donating p-tolyl group increases electron density at the pyridazine C-6 position, facilitating nucleophilic aromatic substitution (SNAr) at C-3. Computational DFT studies (B3LYP/6-31G*) show a 0.15 eV reduction in activation energy compared to unsubstituted analogs .
- Steric hindrance from the p-tolyl group may limit Buchwald-Hartwig amination efficiency; use bulky ligands (XPhos) to mitigate this .
Q. How can contradictory bioactivity data between studies be resolved?
- Resolution Strategies :
- Standardized Protocols : Replicate assays under identical conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in IC₅₀ values .
- Structural Analog Comparison : Compare activity with 3-Chloro-6-methylpyridazine-4-carboxylic acid (lower anticancer activity) and 3,6-dichloro derivatives (enhanced antimicrobial effects) to isolate substituent contributions .
Q. What computational tools are effective for predicting structure-activity relationships (SAR) of pyridazine derivatives?
- Methodology :
- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., DHFR or COX-2). The carboxylic acid group shows strong hydrogen bonding with Arg residues in active sites .
- QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate with observed bioactivity. Random forest models achieve R² > 0.85 for antimicrobial datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
